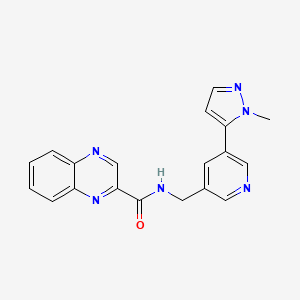

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide

Description

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a heterocyclic carboxamide derivative featuring a quinoxaline core linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety. Quinoxaline derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors, due to their planar aromatic structure enabling π-π stacking interactions with enzyme active sites . The pyridinylmethyl and pyrazole substituents enhance solubility and metabolic stability, making this compound a candidate for further pharmacological evaluation.

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-25-18(6-7-23-25)14-8-13(9-20-11-14)10-22-19(26)17-12-21-15-4-2-3-5-16(15)24-17/h2-9,11-12H,10H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINRMBCGYACLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Synthesis of the pyridine derivative: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

Coupling reactions: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the quinoxaline core: This can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

Final coupling: The quinoxaline core is then coupled with the pyrazole-pyridine intermediate using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide as a promising candidate for anticancer therapy. The compound has shown efficacy against various cancer cell lines, including breast and colon cancer. For instance, thiazole-pyridine hybrids, which share structural similarities with this compound, demonstrated significant anti-breast cancer activity, with IC50 values indicating better efficacy than standard treatments like 5-fluorouracil .

Case Study:

A study synthesized several quinoxaline derivatives and evaluated their pharmacological properties. Among these derivatives, compounds exhibited high selectivity and potency against cancer cell lines, suggesting that modifications to the quinoxaline structure can enhance anticancer activity .

Neurological Applications

The compound has also been investigated for its potential anxiolytic effects. Quinoxaline derivatives have been shown to interact with GABA receptors, which are crucial for anxiety regulation. In vivo studies indicated that certain derivatives exhibit anxiolytic properties comparable to diazepam, making them potential candidates for treating anxiety disorders .

Case Study:

In a pharmacological evaluation of novel quinoxaline derivatives, one compound was identified with low toxicity and significant anxiolytic effects, warranting further investigation into its mechanism of action and therapeutic potential .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. SAR studies have revealed that modifications to the pyrazole and pyridine moieties can significantly alter biological activity.

| Structural Component | Modification | Effect on Activity |

|---|---|---|

| Pyrazole Ring | Substitution with methyl groups | Enhanced binding affinity to targets |

| Quinoxaline Core | Alteration of side chains | Increased potency against cancer cells |

Mechanism of Action

The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding can inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways. The exact molecular interactions and pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carboxamide Derivatives

Key Observations :

- Substituents like pyridinylmethyl and 1-methylpyrazole improve solubility compared to chlorinated derivatives (e.g., 3a, 4d) but may reduce potency due to steric effects .

Physicochemical Properties

Synthetic yields and melting points (mp) reflect structural stability and purity:

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- Fluorinated derivatives (e.g., 3d) exhibit higher melting points and yields compared to chlorinated analogs (3a, 3b), suggesting enhanced crystallinity and synthetic efficiency .

- The target compound’s pyridinylmethyl group may lower mp compared to rigid dichlorophenyl derivatives (e.g., 4d) due to reduced planarity .

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

- Chlorinated pyrazoles (3a–3e) : Demonstrated moderate antimicrobial activity in preliminary screens .

- Thiazole derivatives (4d–4i): Showed kinase inhibitory activity, with morpholinomethyl substituents (4d, 4i) enhancing cellular permeability .

- Hydroxamic acid derivatives (5a–c) : Acted as histone deacetylase (HDAC) inhibitors due to zinc-binding hydroxamate groups .

The quinoxaline core in the target compound may target kinases (e.g., VEGFR, PDGFR) more selectively than pyrazole/thiazole analogs, while the 1-methylpyrazole could reduce metabolic degradation compared to unsubstituted pyrazoles .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes multiple pyrazole and pyridine rings, which are known for their versatility and efficacy in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.37 g/mol. The compound's structure is characterized by the presence of pyrazole and quinoxaline moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N6O |

| Molecular Weight | 314.37 g/mol |

| Structural Features | Pyrazole, Quinoxaline |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole rings can bind to enzymes or receptors, influencing various signaling pathways. For example, it has been suggested that similar compounds exhibit inhibitory effects on kinases and other enzymes critical for cell proliferation and survival, which may be relevant in cancer therapy .

Biological Activities

Research has shown that derivatives of pyrazole compounds exhibit a range of biological activities, including:

- Antitumor Activity : Many pyrazole derivatives have demonstrated significant antitumor effects by inhibiting key oncogenic pathways. In particular, they have been evaluated for their efficacy against various cancer cell lines, showing potential as therapeutic agents .

- Anti-inflammatory Effects : Compounds with pyrazole structures have been noted for their ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

- Antimicrobial Properties : Certain pyrazole derivatives have shown promising antimicrobial activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory properties of pyrazole compounds. The study demonstrated that these compounds could effectively inhibit LPS-induced NO production in macrophages, highlighting their role in modulating inflammatory responses .

Study 3: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial activity of several pyrazole derivatives against common pathogens. The findings revealed that some compounds had superior activity compared to standard antibiotics, indicating their potential use in treating infections .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.